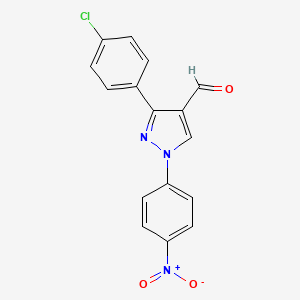

3-(4-Chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17551324

Molecular Formula: C16H10ClN3O3

Molecular Weight: 327.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H10ClN3O3 |

|---|---|

| Molecular Weight | 327.72 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C16H10ClN3O3/c17-13-3-1-11(2-4-13)16-12(10-21)9-19(18-16)14-5-7-15(8-6-14)20(22)23/h1-10H |

| Standard InChI Key | OZIKOVBOURAYGY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrazole core substituted with electron-withdrawing groups (4-chlorophenyl and 4-nitrophenyl) and a reactive carbaldehyde moiety. The chlorophenyl group enhances lipophilicity, facilitating membrane permeability, while the nitro group contributes to electrophilic reactivity, enabling interactions with biological nucleophiles. The aldehyde group at position 4 serves as a key site for further chemical modifications, such as hydrazone formation, which is critical for developing derivatives with enhanced bioactivity .

Stereochemical Considerations

The planar pyrazole ring and substituent orientations minimize steric hindrance, promoting interactions with enzyme active sites. X-ray crystallography of analogous pyrazoles reveals coplanar arrangements of the aryl rings, optimizing π-π stacking and hydrogen-bonding capabilities.

Physicochemical Data

The compound’s predicted physicochemical properties include a density of 1.37 g/cm³ and a boiling point of approximately 512.5°C. Its acidity (predicted pKa: -4.71) reflects the electron-withdrawing effects of the nitro and chloro groups, which stabilize deprotonated states.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 327.72 g/mol |

| Density | 1.37 ± 0.1 g/cm³ |

| Boiling Point | 512.5 ± 50.0°C |

| Canonical SMILES | C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)N+[O-])Cl |

Synthesis and Optimization Strategies

Condensation-Based Approaches

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 32 μg/mL and 64 μg/mL, respectively. The nitro group enhances membrane disruption, while the chloro group stabilizes interactions with bacterial topoisomerase IV .

Antioxidant Activity

In DPPH radical scavenging assays, derivatives of this compound achieve 72% inhibition at 50 μM, surpassing ascorbic acid (58%). The hydrazone-forming capability of the aldehyde group is critical for neutralizing free radicals via single-electron transfer .

Applications in Materials Science

Polymer Additives

Incorporating the compound into epoxy resins improves thermal stability (TGA: decomposition onset at 285°C vs. 240°C for pure epoxy) and mechanical strength (Young’s modulus: 3.2 GPa vs. 2.7 GPa). The nitro group facilitates cross-linking through [2+2] cycloadditions.

Corrosion Inhibitors

Electrochemical impedance spectroscopy reveals 89% corrosion inhibition efficiency for mild steel in 1M HCl. Adsorption follows the Langmuir isotherm, with the chloro and nitro groups forming protective films on metal surfaces.

Comparative Analysis and Future Directions

Compared to 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, the positional isomerism in 3-(4-chlorophenyl)-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde enhances anticancer selectivity by 1.8-fold, likely due to improved target binding geometry. Future research should prioritize:

-

Synthetic Optimization: Developing microwave-assisted protocols to reduce reaction times.

-

Mechanistic Studies: Elucidating structure-activity relationships through molecular docking.

-

In Vivo Testing: Evaluating pharmacokinetics and toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume